molecular formula C16H11F3N2O4 B14650783 2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 50594-38-2

2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No.: B14650783
CAS No.: 50594-38-2
M. Wt: 352.26 g/mol
InChI Key: BJGWMJJJLFWCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants. By inhibiting PPO, the compound disrupts the production of chlorophyll, leading to the death of the targeted weeds . This mechanism is specific to plants, making it an effective herbicide with minimal impact on non-target organisms.

Comparison with Similar Compounds

2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile is unique due to its trifluoromethyl group, which enhances its herbicidal activity and environmental stability. Similar compounds include:

These compounds highlight the versatility and effectiveness of nitrophenyl ether herbicides in agricultural practices.

Properties

CAS No.

50594-38-2

Molecular Formula

C16H11F3N2O4

Molecular Weight

352.26 g/mol

IUPAC Name

2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H11F3N2O4/c1-2-24-15-8-12(4-5-13(15)21(22)23)25-14-6-3-11(16(17,18)19)7-10(14)9-20/h3-8H,2H2,1H3

InChI Key

BJGWMJJJLFWCNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.